2-Bromo-5-formylbenzoic acid chemical properties
2-Bromo-5-formylbenzoic acid chemical properties
An In-depth Technical Guide to 2-Bromo-5-formylbenzoic Acid: Properties, Reactivity, and Applications
Introduction
2-Bromo-5-formylbenzoic acid is a trifunctional aromatic organic compound that has garnered interest as a versatile building block in synthetic chemistry.[1] Its structure, featuring a carboxylic acid, an aldehyde (formyl group), and a bromine atom positioned on a benzene ring, offers three distinct points for chemical modification. This unique arrangement allows for the strategic construction of complex molecular architectures, making it a valuable intermediate in the fields of medicinal chemistry, drug discovery, and materials science.[1]
This guide provides a comprehensive technical overview of 2-Bromo-5-formylbenzoic acid, synthesized from available chemical data and literature on analogous structures. It is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage its unique chemical properties for advanced applications. We will explore its physicochemical characteristics, spectroscopic profile, key chemical reactivities, potential synthetic applications, and essential safety protocols.
Physicochemical and Spectroscopic Properties
The utility of a chemical building block is fundamentally dictated by its physical and structural properties. Understanding these characteristics is crucial for designing reaction conditions, purification strategies, and analytical methods.
Structural and Physical Characteristics
2-Bromo-5-formylbenzoic acid, with the molecular formula C₈H₅BrO₃, is a solid compound at ambient temperature.[1][2] The molecule's functionality is defined by the spatial relationship of its three key groups on the aromatic ring. The bromine atom is ortho to the carboxylic acid, while the formyl group is in the meta position. This substitution pattern significantly influences the molecule's electronic properties and acidity.
A key structural feature of ortho-formylbenzoic acids is the potential for ring-chain tautomerism, where the molecule exists in equilibrium with its cyclic lactol form, 6-bromo-3-hydroxyphthalide.[3] This equilibrium is solvent and state-dependent and plays a critical role in its reactivity.
Caption: Ring-chain tautomerism of 2-Bromo-5-formylbenzoic acid.
Table 1: Physicochemical Properties of 2-Bromo-5-formylbenzoic Acid
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₈H₅BrO₃ | [1] |
| Molecular Weight | 229.03 g/mol | [4] |
| CAS Number | 1289007-84-6 | [2] |
| Appearance | Solid | [2] |
| Purity | ≥98% (typical commercial grade) | [2] |
| pKa (estimated) | 2.3 - 2.7 | [1] |
| Solubility | Good in Methanol, Ethanol; Exceptional in DMSO; Moderate in Acetone |[1] |
The enhanced acidity (lower pKa) compared to benzoic acid (pKa ≈ 4.2) is a direct consequence of the powerful electron-withdrawing inductive effects of the ortho-bromine and the meta-formyl group.[1] These substituents stabilize the resulting carboxylate anion, facilitating proton dissociation.[1]
Spectroscopic Profile
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals in the aromatic region (typically 7.5-8.5 ppm), corresponding to the three protons on the benzene ring. An aldehydic proton signal should appear far downfield (around 10 ppm), and a broad singlet for the carboxylic acid proton would also be present, often above 11 ppm, though its visibility can depend on the solvent used.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum should display eight unique signals. Key resonances would include the carbonyl carbons of the carboxylic acid (≈165-170 ppm) and the aldehyde (≈190-195 ppm). The six aromatic carbons would appear between 120-140 ppm, with their exact shifts influenced by the attached substituents.
-
Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the functional groups. Key absorption bands would include a very broad O-H stretch for the carboxylic acid from approximately 2500 to 3300 cm⁻¹.[5] A sharp C=O stretch for the aldehyde carbonyl is expected around 1700-1710 cm⁻¹, while the carboxylic acid carbonyl stretch would appear nearby, typically between 1680-1700 cm⁻¹.[5] Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹.[5][6]
-
Mass Spectrometry: The mass spectrum would show a characteristic molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the hallmark of a monobrominated compound. Common fragmentation patterns would involve the loss of -OH, -CHO, and -COOH groups. The NIST Mass Spectrometry Data Center lists prominent peaks for a related isomer at m/z 185, 183, 131, and 75, which likely correspond to fragments after loss of key functional groups.[4]
Chemical Reactivity and Synthetic Utility
The synthetic value of 2-Bromo-5-formylbenzoic acid lies in the differential reactivity of its three functional groups, which can be addressed selectively under different reaction conditions.
Caption: Key reactive sites and exemplary transformations of 2-Bromo-5-formylbenzoic acid.
Reactions at the Carboxylic Acid Group
The carboxylic acid moiety readily undergoes standard transformations such as esterification (with alcohols under acidic catalysis) and amide bond formation (with amines using peptide coupling reagents like EDC or HATU). These reactions are fundamental for incorporating the molecule into larger structures or modifying its solubility and pharmacokinetic properties.
Reactions at the Aldehyde Group
The formyl group is a versatile handle for carbon-carbon and carbon-nitrogen bond formation.
-
Reductive Amination: This is one of the most powerful reactions for introducing amine diversity. The aldehyde reacts with a primary or secondary amine to form an intermediate imine, which is then reduced in situ (e.g., with sodium triacetoxyborohydride) to yield a stable amine product.
-
Wittig Reaction: Allows for the conversion of the aldehyde into an alkene, providing a route to extend carbon chains with controlled stereochemistry.
-
Condensation Reactions: The aldehyde can participate in various condensation reactions, such as the Knoevenagel or aldol condensations, to build molecular complexity.
-
Oxidation/Reduction: The aldehyde can be selectively oxidized to a second carboxylic acid group (forming a dicarboxylic acid) or reduced to a primary alcohol, offering further synthetic pathways.
Reactions at the Aryl Bromide
The bromine atom is ideally suited for modern palladium-catalyzed cross-coupling reactions. This functionality is a cornerstone of contemporary drug discovery.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters introduces new aryl or alkyl groups.
-
Sonogashira Coupling: Reaction with terminal alkynes introduces alkynyl moieties, which are important in many bioactive molecules.
-
Buchwald-Hartwig Amination: Forms a new carbon-nitrogen bond by coupling with a wide range of amines.
-
Heck Coupling: Reaction with alkenes to form a new carbon-carbon bond.
The ability to perform these cross-coupling reactions provides a robust platform for structure-activity relationship (SAR) studies, where systematic modifications at this position can fine-tune the biological activity of a lead compound.[7]
Applications in Research and Development
The trifunctional nature of 2-Bromo-5-formylbenzoic acid makes it a high-value intermediate. While specific drugs derived directly from this molecule are not prominent in public literature, its structural motifs are present in many pharmaceuticals. Bromo-benzoic acid derivatives are key intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), as well as modern therapeutics like antidiabetics.[8][9][10]
-
Medicinal Chemistry: It serves as a scaffold for building libraries of compounds for high-throughput screening. For example, one could perform a Suzuki coupling at the bromide, followed by reductive amination at the aldehyde, and finally, amide coupling at the carboxylic acid, allowing for three independent points of diversification from a single starting material.
-
Materials Science: The rigid, functionalized aromatic core can be used to synthesize novel polymers or functional materials with tailored electronic or photophysical properties.[1]
-
Heterocyclic Synthesis: The ortho-relationship between the functional groups in its tautomeric lactol form can be exploited to construct fused heterocyclic ring systems like phthalazinones and isoindolinones, which are privileged structures in pharmacology.[3]
Synthesis and Purification
A definitive, published, step-by-step synthesis for 2-Bromo-5-formylbenzoic acid is not widely available. However, a plausible and chemically sound route can be designed based on established organic chemistry principles, such as the bromination of an appropriate benzoic acid precursor.
Experimental Protocol: Representative Synthesis via Electrophilic Bromination
This protocol is a representative example based on similar transformations and should be optimized for safety and yield.[11][12]
Objective: To synthesize 2-Bromo-5-formylbenzoic acid from 3-formylbenzoic acid.
Reaction Scheme: 3-formylbenzoic acid + Br₂ --(FeBr₃ or H₂SO₄ catalyst)--> 2-Bromo-5-formylbenzoic acid
Materials:
-
3-formylbenzoic acid
-
Liquid Bromine (Br₂)
-
Iron(III) bromide (FeBr₃) or concentrated Sulfuric Acid (H₂SO₄)
-
Glacial Acetic Acid (solvent)
-
Sodium thiosulfate solution (for quenching)
-
Dichloromethane or Ethyl Acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr byproduct), dissolve 3-formylbenzoic acid (1.0 eq) in glacial acetic acid.
-
Catalyst Addition: Add a catalytic amount of FeBr₃ (approx. 0.05 eq). The carboxylic acid group is deactivating, and the formyl group is a meta-director. The hydroxyl of the carboxylic acid is an ortho-, para-director. Bromination is expected to occur ortho to the hydroxyl group.
-
Bromine Addition: Cool the flask in an ice bath. Slowly add liquid bromine (1.05 eq) dropwise from the dropping funnel over 30-60 minutes. The reaction is exothermic. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, pour the mixture slowly into a beaker containing ice and a solution of sodium thiosulfate to quench any unreacted bromine (the red-brown color will disappear).
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with an organic solvent like ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude solid product can be purified by recrystallization, typically from a solvent mixture like ethanol/water, to yield pure 2-Bromo-5-formylbenzoic acid.
Safety and Handling
Proper handling of 2-Bromo-5-formylbenzoic acid is essential due to its potential hazards.
Table 2: GHS Hazard Information
| Hazard Code | Description | Class |
|---|---|---|
| H302 | Harmful if swallowed | Acute Toxicity, Oral (Category 4) |
| H315 | Causes skin irritation | Skin Corrosion/Irritation (Category 2) |
| H319 | Causes serious eye irritation | Serious Eye Damage/Irritation (Category 2) |
| H335 | May cause respiratory irritation | STOT - Single Exposure (Category 3) |
Source: Aggregated GHS information from multiple suppliers.[2][4]
Handling Precautions:
-
Work in a well-ventilated fume hood to avoid inhalation of dust.[13]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[14]
-
Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately and thoroughly with water.[15]
-
Wash hands thoroughly after handling.[14]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
2-Bromo-5-formylbenzoic acid stands out as a highly functionalized and synthetically valuable building block. Its three distinct functional groups—a carboxylic acid, an aldehyde, and an aryl bromide—offer orthogonal reactivity that can be exploited for the efficient construction of complex molecules. This makes it an attractive starting material and intermediate for applications spanning medicinal chemistry, drug discovery, and materials science. A thorough understanding of its properties, reactivity, and safety is paramount for any researcher aiming to unlock its full synthetic potential.
References
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- Sigma-Aldrich. (n.d.). 2-Bromo-5-methylbenzoic acid 97.
- Loba Chemie. (2018, November 27). 2-CHLORO-5-BROMO BENZOIC ACID MSDS.
- Wikipedia. (n.d.). 2-Carboxybenzaldehyde.
- ChemicalBook. (2025, August 8). 2-bromo-5-hydroxybenzoic acid.
- Google Patents. (2021, September 2). JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic Acid.
- PubChem. (n.d.). 5-Bromo-2-formylbenzoic acid.
- WIPO Patentscope. (n.d.).
- Fisher Scientific. (2015, June 2).
- AK Scientific, Inc. (n.d.).
- IJTSRD. (n.d.). DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid.
- Sigma-Aldrich. (2024, September 7).
- Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid.
- Smolecule. (n.d.).
- Sigma-Aldrich. (n.d.). 2-Bromo-5-formylbenzoic acid.
- PrepChem.com. (n.d.). Synthesis of 2-bromo-5-methoxybenzoic acid.
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